2-Ethyl-4-nitropyridine 1-oxide

Vue d'ensemble

Description

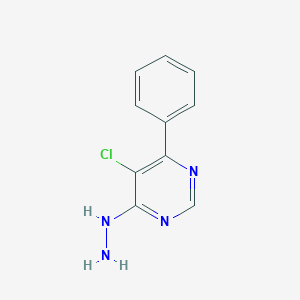

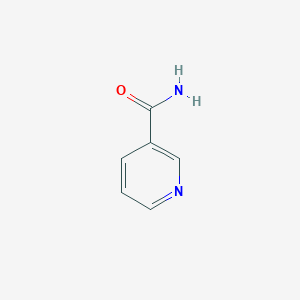

2-Ethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H8N2O3. It is characterized by a pyridine ring substituted with an ethyl group at the 2-position and a nitro group at the 4-position, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide. This compound is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.

Applications De Recherche Scientifique

2-Ethyl-4-nitropyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

Orientations Futures

The continuous flow methodology used in the synthesis of 4-nitropyridine shows promise for the safe scale-up of the production process . This approach minimizes the accumulation of the highly energetic and potentially explosive nitration product . Future research may focus on optimizing this process and exploring its applicability to the synthesis of other nitropyridine derivatives.

Mécanisme D'action

Target of Action:

The primary target of 2-Ethyl-4-nitropyridine 1-oxide (also known as 4-Nitropyridine 1-oxide) is Escherichia coli K-12 Pro+ strains . This compound specifically interacts with bacterial cells, leading to the isolation of proline-requiring mutants. The exact molecular targets within the bacterial cells remain to be elucidated.

Action Environment:

Environmental factors play a crucial role:

Analyse Biochimique

Biochemical Properties

2-Ethyl-4-nitropyridine 1-oxide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, this compound can form complexes with metal ions, which further influences its biochemical behavior .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, this compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its interaction with reactive oxygen species (ROS), where it acts as a scavenger, reducing the levels of ROS within cells. This interaction helps protect cellular components from oxidative damage. Additionally, this compound can bind to specific proteins and enzymes, leading to changes in their conformation and activity. These binding interactions often result in the inhibition or activation of enzyme functions, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in neutralizing reactive oxygen species. Additionally, this compound can influence the levels of various metabolites, thereby affecting overall metabolic flux and energy production within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical structure and the presence of specific binding sites on target proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on oxidative stress and metabolic processes. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-nitropyridine 1-oxide typically involves the nitration of 2-ethylpyridine N-oxide. The nitration process can be carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid polynitration and the formation of by-products .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, enabling safe scale-up. The continuous flow system allows for efficient mixing and heat transfer, resulting in high selectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium methoxide in methanol or other nucleophiles.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Ethyl-4-aminopyridine 1-oxide.

Substitution: 2-Ethyl-4-substituted pyridine 1-oxide derivatives.

Oxidation: 2-Carboxy-4-nitropyridine 1-oxide or 2-Formyl-4-nitropyridine 1-oxide.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Nitropyridine N-oxide

- 2-Methyl-4-nitropyridine 1-oxide

- 2-Ethyl-3-nitropyridine 1-oxide

- 2-Ethyl-5-nitropyridine 1-oxide

Uniqueness

2-Ethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of the ethyl and nitro groups on the pyridine ring, which influences its chemical reactivity and physical properties. The presence of the N-oxide group further enhances its ability to participate in π-hole interactions, making it a valuable compound in supramolecular chemistry and materials science .

Propriétés

IUPAC Name |

2-ethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKALKJBYTZOONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)